molecular formula C16H14BrN5O B6440596 N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549032-37-1

N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6440596
CAS No.: 2549032-37-1
M. Wt: 372.22 g/mol
InChI Key: CZMFOMWTBXOPPH-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a triazolopyridazine derivative characterized by a brominated aromatic ring (4-bromo-2-methylphenyl) and a cyclopropyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-9-8-11(17)4-5-12(9)18-16(23)13-6-7-14-19-20-15(10-2-3-10)22(14)21-13/h4-8,10H,2-3H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMFOMWTBXOPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS Number: 2549032-37-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

The compound's molecular formula is C16H14BrN5OC_{16}H_{14}BrN_{5}O with a molecular weight of 372.22 g/mol. Its structural features include a triazolo-pyridazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₅O
Molecular Weight372.22 g/mol
CAS Number2549032-37-1

Research indicates that compounds with a triazolo-pyridazine structure often act as inhibitors of specific kinases. For instance, studies have shown that related compounds exhibit inhibitory activity against c-Met kinase, a target implicated in several cancers. The inhibition of c-Met can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

Cell LineIC₅₀ (µM)Notes
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Significant cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity
LO2NDNot detected

The compound exhibited significant cytotoxic effects against A549 and MCF-7 cell lines, with IC₅₀ values comparable to established drugs like Foretinib .

Case Studies

Recent research highlighted the potential of triazolo-pyridazine derivatives as bromodomain inhibitors. These studies suggest that this compound may also interact with bromodomains involved in epigenetic regulation, further expanding its therapeutic potential against cancers .

Comparison with Similar Compounds

Key Observations :

  • The bromo and methyl groups in the target compound likely increase steric bulk and electron-withdrawing effects compared to chlorine or methyl substituents in analogs .

Pharmacological Profiles

Antiproliferative Activity

Triazolopyridazine derivatives with ether-linked ester groups (e.g., compounds 14–17 in ) exhibit antiproliferative effects against endothelial and tumor cells, whereas benzamidine-containing analogs lose thrombin inhibitory activity . The target compound’s carboxamide linkage may similarly favor cellular uptake and intracellular target engagement, though direct evidence is needed.

Antimicrobial Activity

N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives demonstrate moderate to good antimicrobial activity, attributed to sulfonamide and benzamide functionalities . The absence of such groups in the target compound suggests divergent biological applications, possibly skewed toward anticancer or anti-senescence roles (see ) .

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